2,4-Imidazolidinedione, 5-(2-hydroxyphenyl)-
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Overview
Description
This compound features a five-membered ring with two nitrogen atoms and two carbonyl groups at the 2 and 4 positions, respectively, and a hydroxyphenyl group at the 5 position
Preparation Methods
The synthesis of 5-(2-hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of phenol, glyoxylic acid, and urea in water . The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
5-(2-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-hydroxyphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways .
Comparison with Similar Compounds
5-(2-hydroxyphenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-(4-hydroxyphenyl)imidazolidine-2,4-dione: This compound has a hydroxy group at the 4 position of the phenyl ring, which may result in different chemical reactivity and biological activity.
5,5-dimethylimidazolidine-2,4-dione:
5-(4-hydroxybenzylidene)imidazolidine-2,4-dione: This compound features a benzylidene group at the 5 position, which can affect its electronic properties and reactivity.
The uniqueness of 5-(2-hydroxyphenyl)imidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-hydroxyphenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-6-4-2-1-3-5(6)7-8(13)11-9(14)10-7/h1-4,7,12H,(H2,10,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVUJUZMDDAMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)NC(=O)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999216 |
Source
|
Record name | 4-(2-Hydroxyphenyl)-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77972-18-0 |
Source
|
Record name | 2,4-Imidazolidinedione, 5-(2-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077972180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Hydroxyphenyl)-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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